![molecular formula C11H15NO2S B1336208 3,4-Diethoxybenzothioamide CAS No. 60759-00-4](/img/structure/B1336208.png)
3,4-Diethoxybenzothioamide
Overview
Description
3,4-Diethoxybenzothioamide is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol It is a derivative of benzothioamide, characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One practical method for synthesizing 3,4-Diethoxybenzothioamide involves a Friedel-Crafts reaction with potassium thiocyanate in methanesulfonic acid . This method provides a straightforward approach to obtaining the compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Friedel-Crafts reaction mentioned above can be scaled up for industrial purposes. The use of methanesulfonic acid as a solvent and catalyst ensures efficient production, and the reaction conditions can be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxybenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The ethoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothioamide derivatives.
Scientific Research Applications
3,4-Diethoxybenzothioamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of 3,4-Diethoxybenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzothioamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Diethoxybenzoic acid: Contains a carboxylic acid group instead of a thioamide group.
3,4-Diethoxybenzaldehyde: Contains an aldehyde group instead of a thioamide group.
Uniqueness
3,4-Diethoxybenzothioamide is unique due to the presence of both ethoxy groups and a thioamide group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Biological Activity
3,4-Diethoxybenzothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3,4-diethoxybenzenamine with thiophosgene or a similar thiocarbonyl compound. This process results in the formation of the thioamide functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation. For example, a study reported that derivatives of benzothioamide exhibited significant cytotoxic effects on A-431 and Jurkat cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of cell cycle progression : The compound has been shown to interfere with key regulatory proteins involved in the cell cycle.
- Induction of apoptosis : It promotes apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzene ring and the thioamide group significantly affect biological activity:
- Electron-donating groups : The presence of ethoxy groups enhances lipophilicity and bioavailability.
- Substituent position : The positioning of substituents on the benzene ring influences binding affinity to target proteins involved in cancer progression .
Data Table: Biological Activity Summary
Activity | Cell Line/Target | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | A-431 | <10 | |
Anticancer | Jurkat | <15 | |
Apoptosis Induction | Various | N/A | |
Cell Cycle Inhibition | Various | N/A |
Case Studies
- Case Study on Cytotoxicity : A recent investigation into the cytotoxic effects of this compound on human cancer cells demonstrated that it effectively reduced viability in a dose-dependent manner. The study utilized both MTT assays and flow cytometry to confirm apoptosis induction .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analyses indicated increased apoptosis within tumor tissues, corroborating in vitro findings .
Properties
IUPAC Name |
3,4-diethoxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDWRZYGBRUZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428911 | |
Record name | 3,4-diethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60759-00-4 | |
Record name | 3,4-diethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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